Direct Comparison: Stepronin Lysinate Demonstrates Superior Onset and Duration of Mucolytic Action vs. Ambroxol
In a comparative clinical study of 32 patients with bronchial hypersecretion, stepronin lysinate demonstrated a faster onset and longer duration of mucolytic effect compared to ambroxol. While all agents were effective, stepronin lysinate's advantage was attributed to its 'polyvalent action mechanism' [1].
| Evidence Dimension | Efficacy and Tolerability of Mucolytic Action |
|---|---|
| Target Compound Data | Faster onset and longer duration of effect |
| Comparator Or Baseline | Ambroxol and propionyl glycinate sodium salt |
| Quantified Difference | Qualitative advantage (faster, longer) attributed to polyvalent mechanism |
| Conditions | 32 patients with bronchial hypersecretion; comparative clinical study. |
Why This Matters
Demonstrates a clear clinical performance advantage in a direct head-to-head trial, justifying selection over the widely used mucolytic ambroxol for cases requiring rapid and sustained mucus clearance.
- [1] Rimoldi R, Fioretti M, Biraghi M. Comparison of the efficacy and tolerability of stepronin lysinate propionyl glycinate sodium salt and ambroxol. Gazzetta Medica Italiana Archivio per le Scienze Mediche. 1988;147(10):385-394. View Source
